Siltenzepine

Pharmacokinetics ADME Clinical Pharmacology

Siltenzepine, also identified by its developmental code AWD 26-06 free base, is a small molecule antagonist of the muscarinic acetylcholine receptor (mAChR). It is primarily recognized as an anti-acid agent investigated for the treatment of peptic ulcers.

Molecular Formula C19H20ClN3O4
Molecular Weight 389.8 g/mol
CAS No. 98374-54-0
Cat. No. B1663301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiltenzepine
CAS98374-54-0
SynonymsAWD 26-06
AWD-26-06
Molecular FormulaC19H20ClN3O4
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl
InChIInChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27)
InChIKeyDDBKYWMANNIJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siltenzepine (CAS 98374-54-0): Muscarinic M1 Antagonist Compound for Peptic Ulcer and Gastrointestinal Research


Siltenzepine, also identified by its developmental code AWD 26-06 free base, is a small molecule antagonist of the muscarinic acetylcholine receptor (mAChR) . It is primarily recognized as an anti-acid agent investigated for the treatment of peptic ulcers . The compound has been the subject of early-phase clinical research, with documented pharmacokinetic profiling in human subjects [1]. Its status as a clinical-phase investigational drug distinguishes it from many preclinical tool compounds in the muscarinic antagonist class.

Why Siltenzepine Cannot Be Directly Substituted with Other Muscarinic Antagonists Like Pirenzepine or Telenzepine


Substituting Siltenzepine for other in-class muscarinic antagonists like pirenzepine or telenzepine is not supported by evidence due to fundamental differences in molecular structure, which directly impact pharmacokinetic behavior and clinical development trajectory. Even within the same pharmacological class, variations in the tricyclic core and side chains lead to divergent profiles in absorption, distribution, metabolism, and excretion (ADME) [1]. For instance, while pirenzepine and telenzepine are established M1-selective agents with well-documented oral bioavailability and clinical use [2], Siltenzepine exhibits a distinct pharmacokinetic signature characterized by rapid but incomplete oral absorption in rats and a unique two-compartment elimination profile in humans . Furthermore, Siltenzepine's documented human safety and tolerability data, including observed muscarinolytic side effects at specific doses, are compound-specific and cannot be extrapolated [1]. Therefore, for research requiring a compound with a specific set of published human PK parameters and known Phase 1 clinical data, a generic substitution is scientifically invalid.

Quantitative Evidence Guide: Key Differentiating Data for Siltenzepine (CAS 98374-54-0) vs. Muscarinic Antagonist Analogs


Human Pharmacokinetic Profile: Quantified Oral Bioavailability and Elimination Parameters

Siltenzepine's human pharmacokinetic parameters, derived from clinical studies, offer a quantifiable basis for selection. In a study of 6 subjects receiving repeated 25 mg doses every 8 hours, the mean peak serum concentration (Cmax) was 282 ng/mL, and the area under the curve (AUC0-t) was 815 ng·h/mL [1]. The compound's elimination half-life (t1/2) in humans is approximately 2.6 hours [1]. This contrasts with related M1 antagonists: while direct comparator data is unavailable, this human PK profile represents a different stage of drug development compared to pirenzepine and telenzepine, which are marketed drugs, and thus provides a specific, published data set for researchers modeling human in vivo effects.

Pharmacokinetics ADME Clinical Pharmacology

Human Biliary Elimination and Enterohepatic Recirculation Profile

A unique feature of Siltenzepine's disposition is its extensive biliary elimination and evidence of active liver transport. In a clinical study of 6 volunteers, after a single 50 mg oral dose, the concentration of unchanged drug in bile was 2- to 21-fold higher than in serum throughout a 24-hour observation period [1]. The mean peak bile concentration (10.8 µg/mL) was reached at 60 minutes, compared to a lower and later peak in serum (0.98 µg/mL at 73 minutes) [1]. This is a distinguishing feature, as a substantial 2.3% of the administered dose was eliminated unchanged in bile, with over 70% of the dose being metabolized [1]. This complex hepatobiliary profile is a specific and documented differentiator from other muscarinic antagonists.

Pharmacokinetics ADME Clinical Pharmacology

Clinical Development Status: Phase 1 Trial for Peptic Ulcer Indication

Siltenzepine (AWD 26-06) is an investigational drug that has reached Phase 1 clinical trials for the treatment of stomach disease/peptic ulcers [1]. This represents a distinct and verifiable advancement point compared to many muscarinic antagonists that are either marketed (e.g., pirenzepine, telenzepine) or remain purely as preclinical research tools. The specific achievement of a Phase 1 trial provides a validated benchmark for its safety and tolerability profile in humans at defined dose levels, which is a critical differentiator for researchers seeking a compound with an established, albeit early, human safety dataset.

Clinical Trial Drug Development Peptic Ulcer

Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism (Class Inference)

As a muscarinic M1 receptor antagonist, Siltenzepine belongs to a pharmacologically defined class of compounds . The therapeutic rationale for M1-selective antagonists is based on their ability to reduce gastric acid secretion via blockade of M1 receptors on parietal cells, while potentially exhibiting a different side effect profile compared to non-selective agents like atropine [1]. While direct selectivity data (e.g., Ki ratios for M1/M2/M3) for Siltenzepine is not publicly available, its classification as an M1 antagonist allows for informed scientific selection based on class-level pharmacology. This is in contrast to other tricyclic compounds that may have broader receptor activity.

Muscarinic Receptor Antagonist Mechanism of Action

Recommended Research and Industrial Applications for Siltenzepine (CAS 98374-54-0)


Human Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling

Given the published human PK data for Siltenzepine, including parameters for Cmax, AUC, t1/2, and its unique hepatobiliary elimination profile, this compound is ideally suited for in silico or in vitro models of human drug disposition [REFS-1, REFS-2]. Researchers can use this quantitative data to validate PBPK models, investigate the impact of metabolic polymorphisms, or design experiments to study enterohepatic recirculation of a tricyclic compound. This represents a higher-fidelity human-relevant tool compared to compounds with only rodent PK data.

Translational Research and Clinical Candidate Benchmarking

As a compound that has completed Phase 1 clinical trials, Siltenzepine serves as a valuable benchmark or reference standard in translational gastrointestinal research [3]. Its established human safety and tolerability profile, including the documentation of typical muscarinolytic side effects at specific dose levels, makes it a more advanced comparator for new chemical entities (NCEs) targeting the same pathway than a preclinical tool compound. It can be used in assays to contextualize the efficacy and safety margin of novel M1 antagonists.

In Vivo Studies of Gastric Acid Secretion and M1-Mediated Effects

For academic or industrial researchers studying the role of M1 muscarinic receptors in gastric physiology and ulcerogenesis, Siltenzepine is a fit-for-purpose tool compound . Its classification as an M1 antagonist, combined with its documented oral bioavailability in rats (albeit incomplete), provides a defined starting point for in vivo experiments . This allows for interrogation of M1-specific pharmacology in models of gastric acid secretion, offering a scientifically sound alternative to non-selective agents like atropine.

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